Tos-Arg-OH

Vue d'ensemble

Description

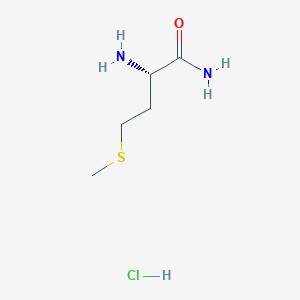

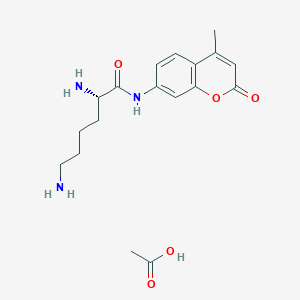

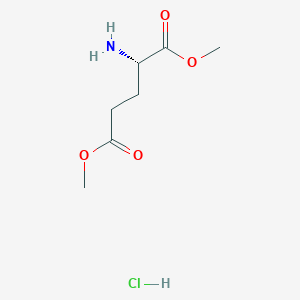

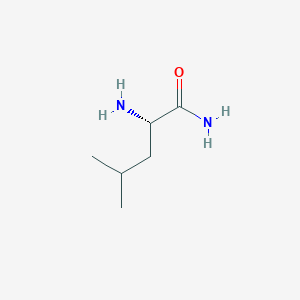

Tos-Arg-OH, also known as Boc-Arg(Tos)-OH or N-α-t.-Boc-N G -tosyl-L-arginine, is a chemical compound used in peptide synthesis . It has a molar mass of 428.5 g/mol and its Hill Formula is C₁₈H₂₈N₄O₆S .

Molecular Structure Analysis

The molecular structure of Tos-Arg-OH is represented by the Hill Formula C₁₈H₂₈N₄O₆S . It contains a total of 57 bonds, including 29 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis

While specific chemical reactions involving Tos-Arg-OH are not detailed in the search results, it is known that Tos-Arg-OH is used in peptide synthesis . This suggests that it participates in amide bond formation reactions, which are characteristic of peptide synthesis.Physical And Chemical Properties Analysis

Tos-Arg-OH is a white to slight yellow to beige powder . It has a melting point of 90 °C . It is clearly soluble in 1 mmole in 2 ml DMF .Applications De Recherche Scientifique

The stability of three Fmoc-Arg(X)-OH analogues [X = (Boc) 2, NO 2, and Pbf] was studied in solution over a period of time .

“Tos-Arg-OH”, also known as “Boc-Arg(Tos)-OH”, is a type of amino acid used in peptide synthesis . Here are some more details about it:

-

Peptide Synthesis : Boc-Arg(Tos)-OH is used in the synthesis of peptides . Peptides are short chains of amino acids that can perform a variety of functions in the body, including acting as hormones, neurotransmitters, and cell signaling molecules. The process of peptide synthesis involves the step-by-step addition of amino acids to a growing peptide chain.

-

Stability Studies : The stability of Boc-Arg(Tos)-OH and other analogues has been studied in solution over a period of time . These studies can provide valuable information about the shelf-life and storage conditions of these compounds.

“Tos-Arg-OH”, also known as “Boc-Arg(Tos)-OH”, is a type of amino acid used in peptide synthesis . Here are some more details about it:

-

Peptide Synthesis : Boc-Arg(Tos)-OH is used in the synthesis of peptides . Peptides are short chains of amino acids that can perform a variety of functions in the body, including acting as hormones, neurotransmitters, and cell signaling molecules. The process of peptide synthesis involves the step-by-step addition of amino acids to a growing peptide chain.

-

Stability Studies : The stability of Boc-Arg(Tos)-OH and other analogues has been studied in solution over a period of time . These studies can provide valuable information about the shelf-life and storage conditions of these compounds.

Safety And Hazards

Tos-Arg-OH is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is highly hazardous to water . It should be stored at -15°C to -25°C .

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNRNFXZFIRNEO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

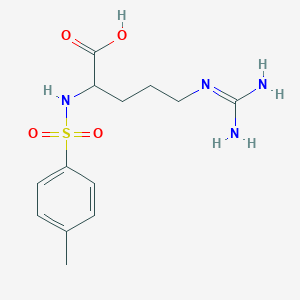

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-Arg-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.